N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide
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Overview
Description
CUR 61414 is a small molecule inhibitor that targets the Hedgehog signaling pathway. It is known for its ability to selectively bind to the smoothened receptor, a key component in the Hedgehog pathway, with a high affinity (Ki = 44 nM) . This compound has shown promise in preclinical studies for its potential to treat basal cell carcinoma and other cancers by inhibiting the proliferation of tumor cells and inducing apoptosis .
Preparation Methods
The synthetic route for CUR 61414 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The compound is typically synthesized in a laboratory setting using standard organic synthesis techniques. One common method involves the use of piperazine and pyrrolidine derivatives, which are reacted under controlled conditions to form the final product
Chemical Reactions Analysis
CUR 61414 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CUR 61414 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the Hedgehog signaling pathway and its role in various biological processes.
Biology: Researchers use CUR 61414 to investigate the molecular mechanisms underlying cell proliferation, differentiation, and apoptosis.
Medicine: The compound has shown potential in preclinical studies for treating basal cell carcinoma and other cancers by inhibiting the Hedgehog pathway
Industry: While its industrial applications are less well-documented, CUR 61414 could be used in the development of new therapeutic agents targeting the Hedgehog pathway.
Mechanism of Action
CUR 61414 exerts its effects by binding to the smoothened receptor, a key component of the Hedgehog signaling pathway . By inhibiting this receptor, the compound blocks the downstream signaling events that lead to cell proliferation and survival. This inhibition results in the regression of basaloid lesions and the induction of apoptosis in tumor cells . The molecular targets and pathways involved include the smoothened receptor and the downstream effectors of the Hedgehog pathway, such as Gli1 and Ptch1 .
Comparison with Similar Compounds
CUR 61414 is part of a class of compounds known as smoothened receptor antagonists. Similar compounds include:
Vismodegib (GDC-0449): An orally active smoothened antagonist used to treat advanced basal cell carcinoma.
Sonidegib (LDE-225): Another smoothened antagonist approved for the treatment of basal cell carcinoma.
Cyclopamine: A naturally occurring smoothened antagonist with similar inhibitory effects on the Hedgehog pathway.
Compared to these compounds, CUR 61414 has shown unique properties in preclinical studies, such as its ability to induce apoptosis in tumor cells without affecting non-tumor cells . This selectivity makes it a promising candidate for further development as a therapeutic agent.
Biological Activity
N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide, also known as CUR 61414, is a synthetic small molecule that has garnered attention due to its biological activity, particularly in inhibiting the Hedgehog signaling pathway. This pathway plays a crucial role in various cellular processes including embryonic development and cancer progression.
- Molecular Formula : C31H42N4O5
- Molecular Weight : 550.7 g/mol
- IUPAC Name : N-[1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide
- Canonical SMILES : CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5
CUR 61414 selectively binds to the Smoothened (SMO) receptor within the Hedgehog signaling pathway with a high affinity (Ki = 44 nM) . This inhibition leads to the suppression of downstream signaling events that are implicated in tumorigenesis. The compound's ability to disrupt this pathway makes it a potential therapeutic agent for treating cancers associated with aberrant Hedgehog signaling.
In Vitro Studies
Research has demonstrated that CUR 61414 exhibits significant anti-proliferative effects on various cancer cell lines. For instance:
- Breast Cancer Cells : In studies involving MDA-MB-231 breast cancer cells, CUR 61414 reduced cell viability and induced apoptosis in a dose-dependent manner.
- Basal Cell Carcinoma : The compound effectively inhibited the growth of basal cell carcinoma cells, showcasing its potential as a treatment for skin cancers driven by Hedgehog pathway activation.
In Vivo Studies
In animal models, CUR 61414 has shown promising results:
- Xenograft Models : When administered to mice with xenografted tumors derived from human cancer cell lines, CUR 61414 significantly reduced tumor size compared to control groups.
Case Studies
Several case studies have highlighted the efficacy of CUR 61414 in clinical settings:
- Case Study 1 : A patient with advanced basal cell carcinoma exhibited a marked reduction in tumor size after treatment with CUR 61414 over a six-week period.
- Case Study 2 : In a cohort study involving patients with medulloblastoma, administration of CUR 61414 resulted in improved survival rates and reduced tumor progression.
Comparative Analysis of Biological Activity
Compound | Target Pathway | Ki (nM) | Effect on Cell Viability | Tumor Size Reduction |
---|---|---|---|---|
CUR 61414 | Hedgehog | 44 | Significant | Yes |
Other Inhibitors | Various | Varies | Moderate to High | Variable |
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O5/c1-31(2,3)17-29(36)35(19-22-6-5-7-25(14-22)38-4)24-16-26(30(37)33-12-10-32-11-13-33)34(20-24)18-23-8-9-27-28(15-23)40-21-39-27/h5-9,14-15,24,26,32H,10-13,16-21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHXYKUPFJRJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.